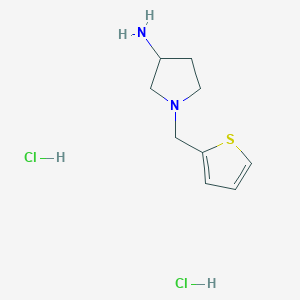

1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQPOIRDMNQRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the nucleophilic substitution of a pyrrolidin-3-amine derivative with a thiophen-2-ylmethyl electrophile or vice versa. The key steps include:

- Formation of the pyrrolidin-3-amine core : This can be achieved via reduction or hydrogenation of appropriate pyrroline or pyrrolidinone precursors.

- Introduction of the thiophen-2-ylmethyl group : This is commonly performed through nucleophilic substitution reactions where the amine nitrogen attacks a thiophen-2-ylmethyl halide or a suitable leaving group derivative.

- Salt formation : The free base is converted into the dihydrochloride salt to enhance stability and solubility.

Preparation of Pyrrolidin-3-amine Core

According to patent literature, the preparation of pyrrolidine derivatives such as 2-methylpyrrolidine involves catalytic hydrogenation of pyrroline precursors using platinum catalysts (e.g., 5% Pt-C or platinum(IV) oxide) in alcohol solvents like ethanol/methanol mixtures at ambient temperature. While this patent focuses on 2-methylpyrrolidine, analogous methods can be adapted for pyrrolidin-3-amine synthesis by selecting appropriate starting materials.

- Catalyst : Platinum(IV) oxide or 5% Pt-C

- Solvent : Ethanol/methanol (2:1 to 3:1 v/v)

- Conditions : Ambient temperature, hydrogen atmosphere

- Workup : Catalyst removal by filtration, solvent evaporation

Introduction of Thiophen-2-ylmethyl Group

The critical step is the alkylation of the pyrrolidin-3-amine with a thiophen-2-ylmethyl electrophile. The typical approach involves:

- Nucleophilic substitution reaction : The amine nitrogen of pyrrolidin-3-amine acts as a nucleophile attacking thiophen-2-ylmethyl halide (e.g., bromide or chloride).

- Base presence : A base such as sodium hydride or potassium carbonate is used to deprotonate the amine and facilitate nucleophilicity.

- Solvent : Aprotic polar solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are preferred to dissolve reactants and promote substitution.

- Temperature : Elevated temperatures (100–160 °C) under nitrogen atmosphere are typical to drive the reaction to completion.

Salt Formation: Dihydrochloride

After obtaining the free base of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine, conversion to the dihydrochloride salt is performed by treatment with hydrochloric acid in an appropriate solvent system (e.g., ethanol or ethyl acetate). This step:

- Improves compound stability

- Enhances water solubility

- Facilitates purification by crystallization

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidin-3-amine synthesis | Catalytic hydrogenation of pyrroline derivative | Platinum catalyst, EtOH/MeOH solvent, ambient T |

| Alkylation | Pyrrolidin-3-amine + thiophen-2-ylmethyl halide + base | Base: NaH or K2CO3; Solvent: DMF; Temp: 100-160 °C |

| Salt formation | Free base + HCl in EtOH or EtOAc | Crystallization to obtain dihydrochloride salt |

Research Findings and Optimization

- Catalyst choice : Platinum catalysts offer high selectivity and yield in hydrogenation steps.

- Solvent effects : Alcohol mixtures for hydrogenation; polar aprotic solvents for alkylation enhance reaction rates and yields.

- Temperature control : Elevated temperatures (100–160 °C) are necessary for efficient alkylation but require inert atmosphere to prevent oxidation.

- Purification : Washing organic layers with brine and drying over anhydrous agents improve purity before salt formation.

- Optical purity : For chiral pyrrolidine derivatives, optical purity of intermediates can be controlled by choice of starting materials and conditions.

Comparative Data Table of Similar Pyrrolidine Derivatives Alkylation

| Compound | Alkylating Agent | Base Used | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine | Thiophen-2-ylmethyl bromide | NaH or K2CO3 | DMF | 120 | 70-85 | Requires inert atmosphere |

| 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | 3-Fluoropyridine derivative | NaH or K2CO3 | DMF | 100-140 | 65-80 | Industrial scale synthesis |

| 2-Methylpyrrolidine derivatives | Pyrroline hydrogenation | Pt-C catalyst | EtOH/MeOH | Ambient | >90 | High optical purity achievable |

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride with structurally related pyrrolidin-3-amine derivatives, focusing on substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Substituent Effects on Physicochemical Properties Thiophene vs. Thiophene’s lower electronegativity relative to nitro or chloro groups may reduce metabolic oxidation, improving stability . Cyclopropylmethyl (): This substituent introduces ring strain, possibly increasing conformational rigidity and affecting membrane permeability. The liquid state of this analog (uncommon for dihydrochloride salts) suggests unique solubility properties.

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~255.1) places it between the cyclopropylmethyl (213.15) and chlorobenzyl (291.6) analogs. Higher molecular weight in nitrobenzyl (326.2) and chlorobenzyl derivatives may limit blood-brain barrier penetration, relevant for CNS drug development .

Research Applications

- Nitrobenzyl and Chlorobenzyl Analogs : Explicitly cited for R&D and industrial use (), these are likely explored for receptor binding or catalytic inhibition due to their electron-withdrawing substituents.

- Pyridin-3-amine Derivative () : The pyridine ring may facilitate hydrogen bonding, making it suitable for enzyme-targeted studies.

Safety and Handling

- All analogs require stringent safety protocols (e.g., gloves, ventilation) as per SDS guidelines. The chlorobenzyl analog () lacks specific hazard classification but shares general precautions with other amines, such as skin/eye irritation risks .

Research Implications and Gaps

- Electronic vs. Steric Contributions : Thiophene’s electron-rich nature versus nitro/chloro groups warrants computational studies (e.g., DFT) to compare charge distribution and binding modes. Tools like Mercury CSD () could visualize packing patterns or intermolecular interactions.

- Biological Data: No evidence directly addresses the target compound’s activity. Future work could benchmark it against the nitrobenzyl () or cyclopropylmethyl () analogs in assays for affinity, toxicity, or metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.